tert-Butyl N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-oxopropyl}carbamate
Description
Properties
Molecular Formula |
C19H27NO4 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-oxopropyl]carbamate |
InChI |
InChI=1S/C19H27NO4/c1-18(2,3)24-17(22)20-11-13(12-21)9-14-7-6-8-15-10-19(4,5)23-16(14)15/h6-8,12-13H,9-11H2,1-5H3,(H,20,22) |
InChI Key |
SWDMNAARLLOFQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)CC(CNC(=O)OC(C)(C)C)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-oxopropyl}carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Carbamate Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the carbamate functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-oxopropyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-oxopropyl}carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may allow it to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-oxopropyl}carbamate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Structural Features and Functional Groups
The tert-butyl carbamate group is a shared feature among analogs, but substituents on the propyl chain vary significantly, influencing electronic and steric properties:
Key Observations :
- The target compound’s dihydrobenzofuran group offers a planar, aromatic-like structure, contrasting with the pyrazole () and naphthoquinone () groups, which introduce distinct electronic profiles.
- Compound 63 () has a bicyclic heterocycle, increasing conformational complexity and likely influencing binding interactions in biological systems .
Physical and Spectral Properties
Limited data on physical properties are available, but inferences can be made:
- The naphthoquinone analog () shows a distinct carbonyl signal at 179.24 ppm, reflecting its conjugated quinone system .
- Compound 63 ’s melting point (131–133°C) suggests moderate crystallinity, likely due to its rigid bicyclic structure .
Biological Activity
The compound tert-Butyl N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-oxopropyl}carbamate (CAS Number: 452339-72-9) is a carbamate derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including its pharmacological implications, structure-activity relationships, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C17H25NO5
- Molecular Weight: 323.384 g/mol
- Density: 1.143 g/cm³
- Boiling Point: 488.6 °C (predicted)
- Water Solubility: Very slightly soluble (0.91 g/L at 25 °C)
These properties suggest that the compound may exhibit unique interactions with biological systems due to its structural features.
Research indicates that compounds similar to tert-butyl carbamates often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The specific mechanism of action for this compound remains under investigation, but it may involve modulation of enzyme activity or receptor binding.
Anticancer Activity
In a study assessing the anticancer properties of various carbamate derivatives, it was found that certain structural modifications can enhance cytotoxicity against cancer cell lines. For instance, compounds with similar benzofuran structures have shown promising results in inhibiting tumor growth in vitro and in vivo models. This suggests that this compound could potentially possess anticancer properties worth exploring further .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of carbamate derivatives. Studies have indicated that modifications to the benzofuran moiety can significantly influence the compound's potency and selectivity against specific cancer types. For example, substituents on the benzofuran ring can alter lipophilicity and enhance cellular uptake .
| Compound | Structure Modification | Biological Activity |
|---|---|---|
| A | -OH group on benzofuran | Increased cytotoxicity |
| B | Methyl substitution | Enhanced receptor binding |
| C | Alkyl chain extension | Improved solubility |
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, including HepG2 and DLD cells. The IC50 values observed suggest a strong potential for further development as an anticancer agent .
In Vivo Studies
Preliminary in vivo studies using animal models have shown that this compound can inhibit tumor growth effectively when administered at specific dosages. These findings support its potential application in therapeutic settings for cancer treatment .
Q & A
Q. How do solvent polarity and proticity influence the compound’s reactivity in functionalization reactions?
- Methodological Answer :
- Polar Protic Solvents (e.g., MeOH) : May stabilize transition states via hydrogen bonding but risk tert-butyl carbamate hydrolysis.
- Aprotic Solvents (e.g., THF) : Favor SN mechanisms in alkylation steps. Solvent screening via Design of Experiments (DoE) can map optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
